molecular formula C10H11N3O3S B2754548 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1021023-03-9

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2754548
CAS RN: 1021023-03-9
M. Wt: 253.28
InChI Key: LWMQGAGBKNJIDN-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Evaluation and Hemolytic Activity

A study conducted by Gul et al. (2017) focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the compound . These compounds were evaluated for their antimicrobial and hemolytic activities. The research highlighted the potential of these derivatives in antimicrobial applications due to their significant activity against selected microbial species. The study also assessed the toxicity of these compounds, suggesting that most exhibited low cytotoxicity, making them potential candidates for further biological evaluation (Gul et al., 2017).

Anticancer Screening

Another research avenue explores the synthesis and molecular modeling of new imidazothiadiazole analogs, including structures related to the compound in focus. These compounds underwent anticancer screening against various cancer cell lines, with some derivatives demonstrating significant cytotoxicity against breast cancer cell lines. This highlights the potential of such derivatives in the development of novel anticancer therapies (Sraa Abu-Melha, 2021).

α-Glucosidase Inhibitory Potential

Iftikhar et al. (2019) synthesized a series of N‐aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which were evaluated for their α-glucosidase inhibitory potential. The study revealed that several compounds were promising inhibitors, demonstrating the applicability of such derivatives in managing conditions like diabetes through enzyme inhibition (Iftikhar et al., 2019).

Enzyme Inhibition and Biological Screening

Rehman et al. (2013) synthesized and screened a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives for enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These compounds were found to be more active against AChE, suggesting their potential use in developing treatments for diseases like Alzheimer's (Rehman et al., 2013).

Synthesis and Characterization for Potential Applications

Studies like those conducted by Duran and Demirayak (2012) and others have focused on the synthesis, characterization, and evaluation of similar compounds for potential applications in cancer treatment and other therapeutic areas. These research efforts underline the versatility of 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives in scientific research, showcasing their potential across a broad spectrum of applications (Duran & Demirayak, 2012).

properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-5-3-7(6(2)15-5)9-12-13-10(16-9)17-4-8(11)14/h3H,4H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMQGAGBKNJIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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